molecular formula C12H16ClN3O B1336111 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline CAS No. 893779-10-7

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

Cat. No. B1336111
M. Wt: 253.73 g/mol
InChI Key: AEDZKZARKRFPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is an organic compound with the molecular formula C10H14ClN3O. It is a member of the class of compounds known as piperazinyl chloroanilines. It is a colorless, water-soluble solid that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is also known as 4-acetylpiperazine-1-yl-3-chloroaniline, 4-acetylpiperazine-1-ylchloride, and 4-acetylpiperazine-1-yl-3-chloroanilide.

Scientific Research Applications

Metabolic Studies and Toxicological Analysis

Studies have been conducted on the metabolism and toxicological analysis of piperazine-derived designer drugs, focusing on their extensive metabolism mainly through hydroxylation and degradation processes. The identification of specific metabolites and the development of systematic toxicological analysis (STA) procedures using techniques like gas chromatography-mass spectrometry (GC-MS) have been pivotal. This research is essential for the detection of these substances in biological samples, contributing significantly to the field of forensic toxicology and therapeutic drug monitoring (Staack & Maurer, 2003).

Synthesis and Pharmacological Evaluation

Advancements have been made in the synthesis of novel piperazine compounds, leading to the development of derivatives with potential pharmacological applications. These synthetic endeavors often involve complex chemical reactions and are aimed at creating compounds with desired properties, such as antidepressant and antianxiety activities. The synthesized compounds undergo rigorous chemical characterization and biological activity evaluations, contributing to the field of medicinal chemistry (J. Kumar et al., 2017).

Antimicrobial and Anticancer Activities

Research efforts have also been directed towards evaluating the antimicrobial and anticancer activities of synthesized piperazine derivatives. The use of in vitro techniques like the tube dilution technique and the MTT assay, along with molecular docking studies, has enabled the identification of compounds with significant activity against various microbial strains and cancer cell lines. These studies contribute to the discovery and development of new therapeutic agents (S. Mehta et al., 2019).

properties

IUPAC Name

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)12-10(13)3-2-4-11(12)14/h2-4H,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDZKZARKRFPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415542
Record name 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

CAS RN

893779-10-7
Record name 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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